3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
CAS No.:
Cat. No.: VC14789810
Molecular Formula: C23H23FN2O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN2O2 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C23H23FN2O2/c24-16-6-7-19-18(13-16)17-2-1-3-20(23(17)26-19)25-22(27)9-5-14-4-8-21-15(12-14)10-11-28-21/h4,6-8,12-13,20,26H,1-3,5,9-11H2,(H,25,27) |
| Standard InChI Key | OFCZVLHAEXBBIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCC4=CC5=C(C=C4)OCC5 |
Introduction
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran and carbazole rings, followed by their coupling via a propanamide linker. The specific conditions and reagents used can vary based on the desired yield and purity.
Synthesis Steps:
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Formation of Benzofuran Ring: This involves the reaction of appropriate precursors to form the 2,3-dihydrobenzofuran structure.
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Formation of Carbazole Ring: Synthesis of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves specific fluorination and cyclization reactions.
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Coupling Reaction: The benzofuran and carbazole moieties are linked using a propanamide coupling reaction.
Potential Applications
Given its complex structure, 3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide may have applications in:
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Pharmaceuticals: As a potential lead compound for drug development, especially in areas requiring complex molecular interactions.
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Materials Science: Its unique structure could be useful in the development of new materials with specific optical or electrical properties.
Biological Activity:
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Antimicrobial Activity: Some benzofuran derivatives have shown antimicrobial properties.
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Anticancer Activity: Carbazole derivatives have been explored for their potential anticancer effects.
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